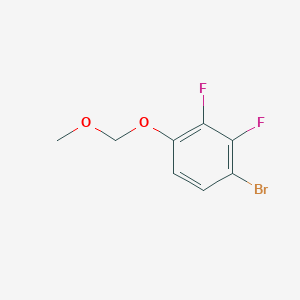

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a chemical compound with the molecular formula C7H5BrF2O . It is a derivative of benzene, which is a colorless liquid with a characteristic sweet smell .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene consists of a benzene ring substituted with bromo, difluoro, and methoxymethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a white to off-white solid at room temperature . It has a molecular weight of 223.02 g/mol . The compound’s InChI code is 1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 .科学的研究の応用

Synthesis of Isoindoles and Naturally Occurring Compounds

Researchers have developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which involves Br/Li exchange reactions indicating the utility of bromo-dialkoxymethyl benzenes in synthesizing complex heterocyclic structures (Kuroda & Kobayashi, 2015). Similarly, the total synthesis of biologically active, naturally occurring dibromo compounds starting from methoxymethyl-substituted aryl methyl ethers showcases the role of such compounds in accessing natural product derivatives (Akbaba et al., 2010).

Building Blocks for Molecular Electronics

Bromo-substituted aryl compounds, including those with methoxymethyl groups, have been identified as crucial precursors for the synthesis of molecular wires used in molecular electronics. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in the development of advanced materials (Stuhr-Hansen et al., 2005).

Electrochemical Methods in Organic Synthesis

Electrochemical bromination techniques have been developed for substrates like 4-methoxy toluene, leading to products such as 3-bromo 4-methoxy benzyl bromide. This method showcases the application of brominated compounds in synthesizing key intermediates through environmentally friendly processes (Kulangiappar et al., 2014).

Fluorinated Polyethers Synthesis

The synthesis and characterization of fluorine-containing polyethers demonstrate the application of bromo and fluoro-substituted benzene derivatives in creating materials with low dielectric properties and high thermal stability. Such materials are essential for various industrial applications, including electronics and coatings (Fitch et al., 2003).

Advanced Organometallic Synthesis

Bromo and trifluoromethyl-substituted benzenes serve as starting materials for organometallic synthesis, enabling the creation of complex molecules through reactions with organometallic intermediates. This highlights the role of such compounds in expanding the toolkit available for synthetic chemists in constructing molecules with precise structural features (Porwisiak & Schlosser, 1996).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYMKXFMYHYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)

![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)

![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)